molecular formula C19H23NO4 B11558080 Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Cat. No.: B11558080
M. Wt: 329.4 g/mol
InChI Key: NXSMOUUWEYAXRW-UHFFFAOYSA-N
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Description

Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of esters and amides It features a heptyl ester linked to a benzoate moiety, which is further connected to a furan-2-ylcarbonyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate typically involves the following steps:

    Formation of Furan-2-ylcarbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-ylcarbonyl chloride.

    Amidation Reaction: The furan-2-ylcarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[(furan-2-ylcarbonyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(furan-2-ylcarbonyl)amino]benzoic acid is esterified with heptanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the furan-2-ylcarbonyl group.

    Substitution: Nitro or halogenated derivatives of the benzoate moiety.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan-2-ylcarbonyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target. The benzoate moiety can also contribute to the overall binding through hydrophobic interactions.

Comparison with Similar Compounds

  • Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate
  • Methyl 4-[(furan-2-ylcarbonyl)amino]benzoate
  • Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate

Comparison: Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate is unique due to its longer heptyl chain, which can influence its solubility, hydrophobicity, and overall biological activity. Compared to its shorter-chain analogs, the heptyl derivative may exhibit different pharmacokinetic properties, such as increased membrane permeability and longer half-life in biological systems.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

heptyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C19H23NO4/c1-2-3-4-5-6-13-24-19(22)15-9-11-16(12-10-15)20-18(21)17-8-7-14-23-17/h7-12,14H,2-6,13H2,1H3,(H,20,21)

InChI Key

NXSMOUUWEYAXRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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